molecular formula C21H25N5O2 B2696554 3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900288-23-5

3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2696554
CAS-Nummer: 900288-23-5
Molekulargewicht: 379.464
InChI-Schlüssel: FOBORTDIBZPJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 796886-59-4) belongs to the imidazopurine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structural features include:

  • Isobutyl group at position 3 (N3 substitution).
  • Methyl groups at positions 1 and 5.
  • Phenethyl chain at position 8 (C8 substitution) .

Below, we compare its structural and functional properties with key derivatives.

Eigenschaften

IUPAC Name

4,7-dimethyl-2-(2-methylpropyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14(2)12-26-19(27)17-18(23(4)21(26)28)22-20-24(15(3)13-25(17)20)11-10-16-8-6-5-7-9-16/h5-9,13-14H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBORTDIBZPJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_4O_2, with a molecular weight of approximately 336.43 g/mol. The compound features an imidazo[2,1-f]purine core that is characteristic of various biologically active molecules.

Antidepressant Potential

Research indicates that derivatives of imidazo[2,1-f]purines exhibit antidepressant-like effects. For instance, a study synthesized various derivatives and evaluated their serotonin receptor affinity. One derivative demonstrated significant activity at the 5-HT1A_{1A} and 5-HT7_{7} receptors while also inhibiting phosphodiesterase enzymes (PDE4B and PDE10A) . This suggests that this compound may similarly influence serotonin pathways.

The proposed mechanism for the antidepressant activity involves modulation of serotonin levels through receptor interaction and inhibition of phosphodiesterase enzymes. This dual action can enhance serotonergic signaling in the brain, potentially alleviating symptoms of depression .

Anxiolytic Effects

In animal models, compounds similar to this compound have shown anxiolytic properties. A study indicated that certain derivatives exhibited greater anxiolytic effects compared to established anxiolytics like diazepam when tested in forced swim tests . This highlights the potential for developing new anxiolytic medications based on this compound's structure.

Case Studies

StudyFindings
Antidepressant Evaluation A derivative showed significant binding affinity for serotonin receptors and reduced depressive behaviors in mice .
Anxiolytic Activity Another study reported enhanced anxiolytic effects compared to diazepam in forced swim tests .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related compounds suggest good oral bioavailability and moderate metabolic stability. Toxicological assessments are necessary to determine safety profiles in humans.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Pharmacological Targets

The imidazopurine-dione scaffold is highly tunable, with substitutions at positions 3, 7, and 8 significantly influencing target selectivity and pharmacokinetics. Key analogs and their activities are summarized in Table 1.

Table 1: Structural and Pharmacological Comparison of Selected Imidazopurine-dione Derivatives
Compound Name / ID Key Substituents Primary Targets/Activities Notable Findings References
Target Compound 3-Isobutyl, 7-methyl, 8-phenethyl Inferred: TGF-β inhibition, kinase modulation (structural similarity) Structural data available; phenethyl group may enhance lipophilicity/brain penetration.
CB11 3-Butyl, 8-(2-aminophenyl), 1,6,7-trimethyl PPARγ agonist (anticancer) Induces apoptosis in NSCLC via ROS, MMP collapse, and caspase-3 activation.
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl) 5-HT1A/5-HT7 receptor partial agonist Potent antidepressant (FST), better brain penetration than AZ-861; causes weight gain.
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl) 5-HT1A/5-HT7 receptor partial agonist Stronger in vitro 5-HT1A affinity but poorer brain penetration; fewer metabolic side effects.
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl) 5-HT1A/5-HT7 receptor ligand Most potent antidepressant (FST, 2.5 mg/kg); anxiolytic in four-plate test.
Compound 5 () 8-(4-(6,7-dimethoxyisoquinolinyl)butyl) 5-HT1A, PDE4B/PDE10A inhibitor Dual receptor/enzyme activity; promising hybrid ligand for CNS disorders.
Morpholinylethyl Derivative 8-(2-(4-morpholinyl)ethyl) Inferred: Solubility/kinase modulation Morpholine substitution may enhance solubility or target kinase pathways.

Functional and Pharmacokinetic Insights

Substituent Impact on Receptor Affinity
  • Piperazinylalkyl (AZ-853/AZ-861): Critical for 5-HT1A/5-HT7 receptor binding. Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) improve receptor affinity but may reduce metabolic stability . Morpholinylethyl (): Introduces a hydrophilic moiety, possibly balancing lipophilicity for improved pharmacokinetics .
  • Position 3 (N3):

    • Isobutyl (Target Compound): Bulkier than methyl/butyl groups in analogs (e.g., CB11), which may sterically hinder off-target interactions .
Pharmacological Selectivity
  • Antidepressant Activity: Piperazinylalkyl derivatives (AZ-853, AZ-861, 3i) show 5-HT1A-driven antidepressant effects, with potency influenced by substituent electronics (e.g., fluorine vs. trifluoromethyl) .
  • Anticancer Activity: CB11’s 2-aminophenyl and trimethyl substitutions enable PPARγ agonism, highlighting the scaffold’s versatility .
  • Safety Profiles: AZ-853’s α1-adrenolytic activity causes hypotension, whereas AZ-861 avoids this due to its trifluoromethyl group . Phenethyl substitution (Target Compound) may reduce muscarinic/histaminergic side effects seen in tricyclic antidepressants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.